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Compound of Interest

Compound Name: Fezagepras

Cat. No.: B1681739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers

investigating the drug-drug interaction between fezagepras (PBI-4050) and pirfenidone. The

following frequently asked questions (FAQs) and troubleshooting guide address potential

issues and provide insights based on available clinical trial data.

Frequently Asked Questions (FAQs)
Q1: What is the nature of the drug-drug interaction between fezagepras (PBI-4050) and

pirfenidone?

A Phase 2 clinical trial (NCT02538536) in patients with idiopathic pulmonary fibrosis (IPF)

revealed a significant drug-drug interaction when fezagepras (800 mg daily) was co-

administered with pirfenidone.[1][2][3] This interaction resulted in a reduced pharmacokinetic

profile for fezagepras, characterized by a lower maximum plasma concentration (Cmax) and a

faster metabolism, leading to a shorter half-life.[1][2] This interaction was not observed when

fezagepras was administered alone or in combination with nintedanib.

Q2: How does this interaction affect the efficacy of fezagepras?

The altered pharmacokinetic profile of fezagepras when co-administered with pirfenidone

appears to negatively impact its efficacy. In the aforementioned Phase 2 trial, the combination

therapy group showed a statistically significant decline in Forced Vital Capacity (FVC), a key
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measure of lung function, over 12 weeks. In contrast, patients receiving fezagepras alone or in

combination with nintedanib exhibited stable FVC.

Q3: What is the proposed mechanism for this drug-drug interaction?

While the exact mechanism has not been definitively elucidated in the available literature, it is

hypothesized that pirfenidone may induce the activity of cytochrome P450 enzymes

responsible for the metabolism of fezagepras. Pirfenidone is primarily metabolized by the

hepatic CYP1A2 enzyme system. It is possible that pirfenidone induces one or more CYP

enzymes that also metabolize fezagepras, leading to its increased clearance and reduced

exposure.

Q4: What are the known mechanisms of action for fezagepras and pirfenidone?

Fezagepras (PBI-4050) is an orally active small molecule that acts as an agonist for G-protein

coupled receptor 40 (GPR40) and an antagonist for GPR84. By modulating these receptors,

fezagepras is designed to reduce inflammation and fibrosis.

Pirfenidone is an anti-fibrotic agent that has been shown to downregulate the production of

growth factors and procollagens. Its mechanism of action is thought to involve the inhibition of

transforming growth factor-beta (TGF-β) signaling, a key pathway in the development of

fibrosis.

Troubleshooting Guide for Experimental Studies
This guide is intended to assist researchers in designing and interpreting experiments involving

the co-administration of fezagepras and pirfenidone.
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Potential Issue Possible Cause Recommended Action

Reduced or absent efficacy of

fezagepras in the presence of

pirfenidone.

Drug-drug interaction leading

to sub-therapeutic plasma

concentrations of fezagepras.

1. Monitor Pharmacokinetics:

Conduct pharmacokinetic

analysis to measure plasma

concentrations of fezagepras

when co-administered with

pirfenidone. 2. Dose

Adjustment Study: Consider

designing a study to evaluate if

increasing the dose of

fezagepras can overcome the

metabolic induction by

pirfenidone to achieve

therapeutic exposure. 3.

Alternative Combinations:

Investigate the combination of

fezagepras with other anti-

fibrotic agents that do not

share the same metabolic

pathways, such as nintedanib,

where no significant interaction

was observed.

Unexpected variability in

experimental results.

Differences in the metabolic

enzyme profiles of the

experimental subjects (animal

models or human participants).

Genetic polymorphisms in CYP

enzymes can lead to variations

in drug metabolism.

1. Genotyping: If feasible,

genotype study subjects for

relevant CYP450 enzymes to

identify potential fast or slow

metabolizers. 2. Stratify

Analysis: Analyze data based

on metabolic profiles to

understand the impact of

genetic variability on the drug-

drug interaction.

Difficulty in replicating in-vitro

findings in in-vivo models.

The drug-drug interaction is

likely dependent on hepatic

metabolism, which may not be

1. Utilize In-Vivo Models:

Prioritize in-vivo animal models

for studying the interaction

between fezagepras and
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fully recapitulated in in-vitro

cell culture models.

pirfenidone. 2. Humanized

Liver Models: Consider using

advanced in-vitro models such

as 3D liver spheroids or liver-

on-a-chip systems that better

mimic human hepatic

metabolism.

Quantitative Data Summary
The following tables summarize the key efficacy and pharmacokinetic findings from the Phase

2 clinical trial (NCT02538536).

Efficacy: Change in Forced Vital Capacity (FVC) after 12
Weeks

Treatment
Group

Mean Change
in FVC (%
predicted)

p-value
Mean Change
in FVC (mL)

p-value

Fezagepras

(PBI-4050) Alone
-1.11% 0.4759 -12.2 mL 0.7959

Fezagepras +

Nintedanib
+0.06% 0.9513 +1.87 mL 0.9539

Fezagepras +

Pirfenidone
-2.69% 0.0240 -102 mL 0.0124

Data sourced from Khalil N, et al. Eur Respir J. 2019.

Pharmacokinetics of Fezagepras (PBI-4050)
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Treatment Group
Maximum Plasma
Concentration
(Cmax)

Area Under the
Curve (AUC)

Half-life (t½)

Fezagepras (PBI-

4050) Alone
Not Reported Not Reported Not Reported

Fezagepras +

Nintedanib

Similar to Fezagepras

Alone

Similar to Fezagepras

Alone

Similar to Fezagepras

Alone

Fezagepras +

Pirfenidone
Reduced Reduced Shorter

Qualitative description based on the findings reported by Khalil N, et al. in Eur Respir J. 2019.

Specific quantitative data was not provided in the publication.

Experimental Protocols
Phase 2 Clinical Trial (NCT02538536) Methodology

Study Design: A 12-week, open-label, single-arm Phase 2 study conducted at six sites in

Canada.

Patient Population: 40 adult patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF).

Treatment Arms:

Fezagepras (PBI-4050) monotherapy (n=9)

Fezagepras (PBI-4050) in combination with nintedanib (n=16)

Fezagepras (PBI-4050) in combination with pirfenidone (n=16)

Dosage: Fezagepras (PBI-4050) was administered orally at a dose of 800 mg once daily.

Primary Outcome: Safety and tolerability of fezagepras.

Secondary Outcomes: Efficacy was assessed by changes in pulmonary function tests,

including Forced Vital Capacity (FVC).
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Pharmacokinetic Sub-study: A subset of patients participated in a pharmacokinetic sub-study

to evaluate the plasma concentration profiles of fezagepras. Blood samples were collected

at pre-defined time points after drug administration.

Visualizations
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Caption: Workflow of the Phase 2 clinical trial for Fezagepras (PBI-4050) in IPF.

Proposed Signaling Pathway for Fezagepras (PBI-4050)
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Caption: Proposed mechanism of action for Fezagepras (PBI-4050).

TGF-β Signaling Pathway and Pirfenidone's Site of
Action
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Caption: Pirfenidone's inhibitory effect on the TGF-β signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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